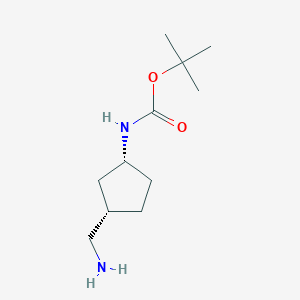

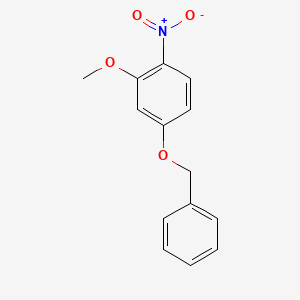

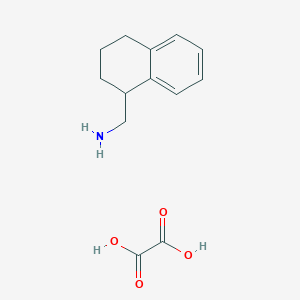

![molecular formula C12H16N4S B3043492 4-(1,4-二氮杂环-1-基)-7-甲基噻吩并[3,2-d]嘧啶 CAS No. 874881-21-7](/img/structure/B3043492.png)

4-(1,4-二氮杂环-1-基)-7-甲基噻吩并[3,2-d]嘧啶

描述

“4-(1,4-Diazepan-1-yl)-7-methylthieno[3,2-d]pyrimidine” is a compound that contains a pyrimidine nucleus, which is an essential base component of the genetic material of deoxyribonucleic acid . Pyrimidine is a six-membered heterocyclic organic colorless compound containing two nitrogen atoms at 1st and 3rd positions .

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves reactions with guanidine hydrochloride . For example, a series of 2,4,6-trisubstituted pyrimidines were synthesized by reacting chalcone with guanidine hydrochloride . All the synthesized derivatives were confirmed by physicochemical properties and spectral data (IR, NMR and elemental analyses) .Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be confirmed by various spectroscopic techniques such as IR, NMR, and Mass spectrometry . For example, the IR spectrum can provide information about the functional groups present in the molecule, while the NMR spectrum can provide information about the hydrogen and carbon atoms present in the molecule .Chemical Reactions Analysis

Pyrimidine derivatives have been described with a wide range of biological potential i.e. anticancer , antiviral , antimicrobial , anti-inflammatory , analgesic , antioxidant and antimalarial etc. The chemical reactions involved in these biological activities are often complex and involve multiple steps.Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can be determined by various techniques such as melting point determination, solubility tests, and spectroscopic analysis .科学研究应用

合成与表征

化学化合物4-(1,4-二氮杂环-1-基)-7-甲基噻吩并[3,2-d]嘧啶属于一类以其复杂的杂环结构而闻名的化合物。一个值得注意的研究方向涉及相关化合物的合成和表征,为进一步的应用提供基础知识。例如,1,2-二取代-3-(嘧啶-2-基)-2,3-二氢-1H-1,3-二氮杂环-4,7-二酮的合成证明了此类化合物在创建完全不饱和的单环七元杂环中的效用,利用席夫碱形成和随后转化为1,3-二氮杂环衍生物(Ahmad,2011年)。

药物化学

在药物化学中,4-(1,4-二氮杂环-1-基)-7-甲基噻吩并[3,2-d]嘧啶的衍生物因其潜在的治疗应用而被探索。值得注意的是,该化学空间中的化合物已被确定为有效的凋亡诱导剂。例如,N-((苯并[d][1,3]二氧杂环-5-基)甲基)-6-苯基噻吩并[3,2-d]嘧啶-4-胺及其类似物的发现已显示出通过抑制癌细胞中微管蛋白聚合来诱导凋亡的显着效力,突出了它们在肿瘤学中的潜力(Kemnitzer等人,2009年)。

抗肿瘤活性

探索4-(1,4-二氮杂环-1-基)-7-甲基噻吩并[3,2-d]嘧啶衍生物作为抗肿瘤剂是另一个充满活力的研究领域。微波诱导合成技术使得能够创建新的8,9-二氢-7H-嘧啶并[4,5-b][1,4]二氮杂环,对各种癌细胞系显示出显着的活性。这突出了该化合物作为开发新的化疗剂的支架的作用(Insuasty等人,2008年)。

化学结构与性质

对相关化合物(如1-乙氧甲基-5-甲基-9-苯基-6,7,8,9-四氢-1H-嘧啶并[4,5-b][1,4]二氮杂环-2,4(3H,5H)-二酮)的结构研究有助于理解4-(1,4-二氮杂环-1-基)-7-甲基噻吩并[3,2-d]嘧啶衍生物的化学性质和潜在应用。这些研究侧重于晶体堆积和氢键,提供了对化合物在分子水平上的行为和相互作用的见解(Li等人,2012年)。

作用机制

Target of Action

Similar compounds such as pyrazolo[3,4-d]pyrimidine and pyrido[2,3-d]pyrimidine derivatives have been reported to inhibitCyclin-Dependent Kinase 2 (CDK2) and Phosphatidylinositol-3-Kinase (PI3K) . CDK2 is a crucial regulator of cell cycle progression, while PI3K plays a significant role in cell survival and growth .

Mode of Action

Similar compounds have shown to inhibit their targets, leading to cell cycle arrest and apoptosis . For instance, pyrazolo[3,4-d]pyrimidine derivatives have shown to inhibit CDK2, leading to cell cycle arrest and apoptosis .

Biochemical Pathways

Similar compounds have been reported to affect thecell cycle regulation pathway via CDK2 inhibition and the PI3K/Akt signaling pathway via PI3K inhibition . These pathways play crucial roles in cell proliferation and survival.

Result of Action

Similar compounds have shown to cause significant inhibition of cell growth, alteration in cell cycle progression, and induction of apoptosis .

未来方向

Pyrimidine derivatives have shown a wide range of biological activities, making them valuable for medical applications . Future research could focus on the development of more potent and efficacious drugs with pyrimidine scaffold . Detailed structure-activity relationship (SAR) analysis could provide clues for the synthesis of novel pyrimidine analogs possessing enhanced activities with minimum toxicity .

生化分析

Biochemical Properties

It is known that pyrimidine derivatives can interact with various enzymes and proteins . For instance, pyrazolo[3,4-d]pyrimidine derivatives have been shown to inhibit CDK2, a cyclin-dependent kinase essential for cell proliferation .

Cellular Effects

Similar compounds have shown cytotoxic activities against various cell lines . For example, pyrazolo[3,4-d]pyrimidine derivatives have shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines .

Molecular Mechanism

Similar compounds have been found to inhibit CDK2, which could potentially alter cell cycle progression and induce apoptosis within cells .

属性

IUPAC Name |

4-(1,4-diazepan-1-yl)-7-methylthieno[3,2-d]pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4S/c1-9-7-17-11-10(9)14-8-15-12(11)16-5-2-3-13-4-6-16/h7-8,13H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VINSIKPBMPNAJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC2=C1N=CN=C2N3CCCNCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

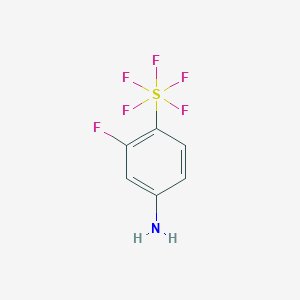

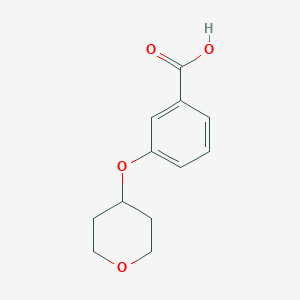

![Diethoxyphosphoryl-[3-(trifluoromethyl)phenyl]methanone](/img/structure/B3043414.png)

![(3aS,8aR)-2-[2,2-Bis[(S)-4-isopropyl-4,5-dihydro-2-oxazolyl]propyl]-8,8a-dihydro-3aH-indeno[1,2-d]oxazole](/img/structure/B3043417.png)